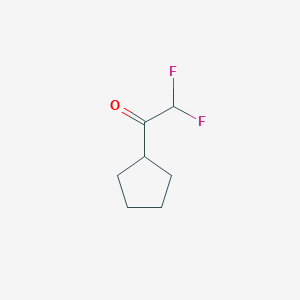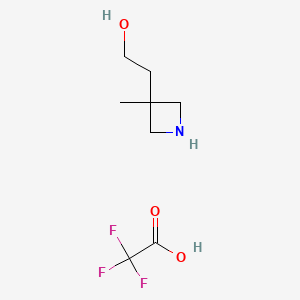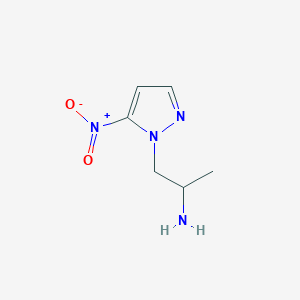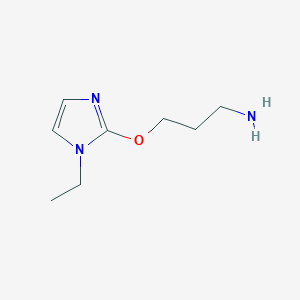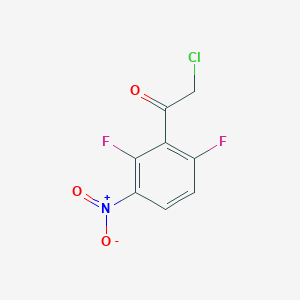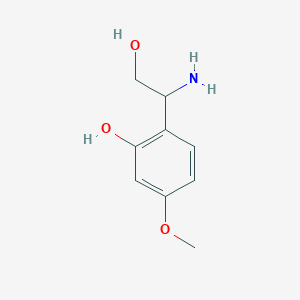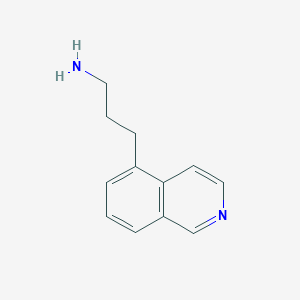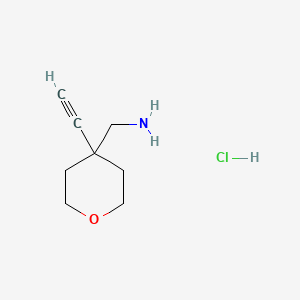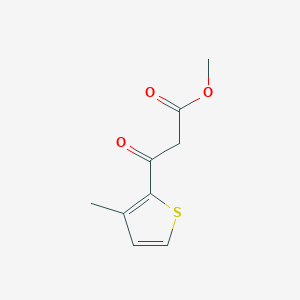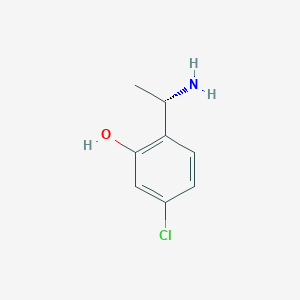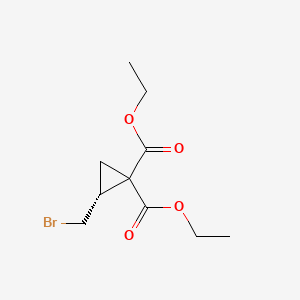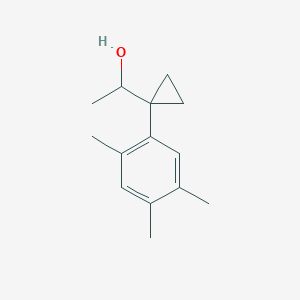
2-(1-Bromopropan-2-yl)-1,4-difluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Bromopropan-2-yl)-1,4-difluorobenzene is an organic compound that belongs to the class of aromatic halides It consists of a benzene ring substituted with two fluorine atoms and a bromopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bromopropan-2-yl)-1,4-difluorobenzene can be achieved through several methods. One common approach involves the bromination of 1,4-difluorobenzene followed by alkylation with 1-bromopropane. The reaction conditions typically include the use of a strong base such as potassium carbonate and a polar aprotic solvent like dimethyl sulfoxide. The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the bromination and alkylation steps. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(1-Bromopropan-2-yl)-1,4-difluorobenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The propyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom, yielding 1,4-difluorobenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives with various functional groups.
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids depending on the degree of oxidation.
Reduction: Formation of 1,4-difluorobenzene.
Scientific Research Applications
2-(1-Bromopropan-2-yl)-1,4-difluorobenzene has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs targeting various diseases.
Materials Science: Utilized in the preparation of advanced materials such as polymers, liquid crystals, and organic semiconductors.
Biological Studies: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-(1-Bromopropan-2-yl)-1,4-difluorobenzene depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its mechanism may involve interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The presence of fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable tool in drug discovery.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2,4-difluorobenzene: Similar structure but lacks the propyl group, leading to different reactivity and applications.
2-(1-Bromopropan-2-yl)-1,3-difluorobenzene: Positional isomer with fluorine atoms at different positions, affecting its chemical properties.
2-(1-Bromopropan-2-yl)-1,4-dichlorobenzene: Chlorine atoms instead of fluorine, resulting in different electronic and steric effects.
Uniqueness
2-(1-Bromopropan-2-yl)-1,4-difluorobenzene is unique due to the presence of both fluorine and bromine atoms, which impart distinct chemical properties. The fluorine atoms enhance the compound’s stability and reactivity, while the bromine atom provides a site for nucleophilic substitution. The propyl group adds further versatility, making this compound a valuable intermediate in various chemical transformations.
Properties
Molecular Formula |
C9H9BrF2 |
|---|---|
Molecular Weight |
235.07 g/mol |
IUPAC Name |
2-(1-bromopropan-2-yl)-1,4-difluorobenzene |
InChI |
InChI=1S/C9H9BrF2/c1-6(5-10)8-4-7(11)2-3-9(8)12/h2-4,6H,5H2,1H3 |
InChI Key |
WLIOSRVUDUBURE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CBr)C1=C(C=CC(=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


